molecular formula C12H18N2O3 B7019882 N-methyl-4-[(5-methylfuran-2-yl)methyl]morpholine-2-carboxamide

N-methyl-4-[(5-methylfuran-2-yl)methyl]morpholine-2-carboxamide

Cat. No.: B7019882
M. Wt: 238.28 g/mol
InChI Key: GLVUSCRULOZWNT-UHFFFAOYSA-N
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Description

N-methyl-4-[(5-methylfuran-2-yl)methyl]morpholine-2-carboxamide is a chemical compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a carboxamide group and a furan ring

Properties

IUPAC Name

N-methyl-4-[(5-methylfuran-2-yl)methyl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-9-3-4-10(17-9)7-14-5-6-16-11(8-14)12(15)13-2/h3-4,11H,5-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVUSCRULOZWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCOC(C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[(5-methylfuran-2-yl)methyl]morpholine-2-carboxamide typically involves the reaction of N-methylmorpholine with 5-methylfurfural under specific conditions. The process may include:

    Formation of the Intermediate: The initial step involves the reaction of N-methylmorpholine with 5-methylfurfural to form an intermediate.

    Cyclization and Carboxamide Formation: The intermediate undergoes cyclization and subsequent reaction with a carboxamide source to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[(5-methylfuran-2-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various morpholine derivatives.

Scientific Research Applications

N-methyl-4-[(5-methylfuran-2-yl)methyl]morpholine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-4-[(5-methylfuran-2-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine: A simpler morpholine derivative used in organic synthesis.

    5-methylfurfural: A furan derivative used as a starting material in the synthesis of various compounds.

Uniqueness

N-methyl-4-[(5-methylfuran-2-yl)methyl]morpholine-2-carboxamide is unique due to its combined structural features of a morpholine ring and a furan ring, which confer specific chemical and biological properties. This makes it distinct from other morpholine or furan derivatives.

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